molecular formula C14H19ClN4O2 B1392622 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1242866-39-2

1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1392622
CAS No.: 1242866-39-2
M. Wt: 310.78 g/mol
InChI Key: HVPBZAHWTLKSGH-UHFFFAOYSA-N
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Description

1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride is a complex organic compound characterized by its fused heterocyclic structure

Biochemical Analysis

Biochemical Properties

1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream effects. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, it can alter gene expression and cellular metabolism. For instance, it has been shown to reduce the immobility time in mouse tail suspension tests, indicating its potential impact on neuronal cells and behavior . Additionally, it can affect cellular proliferation and apoptosis, making it a valuable tool in cancer research.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by occupying the active site and preventing substrate binding. It can also activate certain pathways by binding to regulatory proteins and inducing conformational changes. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling cascades that influence transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular changes. These findings highlight the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain or alter the compound’s activity. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity. These factors play a critical role in determining the compound’s therapeutic potential and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may impact cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the pyrrolo[1,2-d][1,2,4]triazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, solvents, and temperature control to facilitate the desired reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride stands out due to its unique structure and properties. Similar compounds include other pyrrolo[1,2-d][1,2,4]triazines and piperidine derivatives, which may have different substituents or functional groups.

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Properties

IUPAC Name

1-(4-ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2.ClH/c1-2-12-15-16-13(11-4-3-7-18(11)12)17-8-5-10(6-9-17)14(19)20;/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPBZAHWTLKSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C2=CC=CN21)N3CCC(CC3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 3
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 4
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 5
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 6
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.